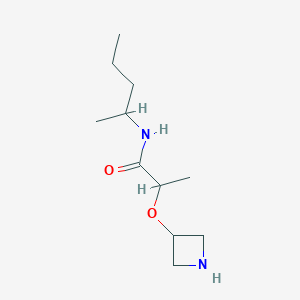
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide is an organic compound that features an azetidine ring, an ether linkage, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanol and ammonia.
Ether Linkage Formation: The azetidine ring is then reacted with 3-chloropropanol under basic conditions to form the azetidin-3-yloxy group.
Amide Formation: The final step involves the reaction of the azetidin-3-yloxy intermediate with pentan-2-ylamine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring and the amide group.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of azetidine-containing molecules on biological systems.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the amide group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-3-yloxy)-N-(butan-2-yl)propanamide: Similar structure but with a butan-2-yl group instead of a pentan-2-yl group.
2-(Azetidin-3-yloxy)-N-(hexan-2-yl)propanamide: Similar structure but with a hexan-2-yl group instead of a pentan-2-yl group.
Uniqueness
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide is unique due to its specific combination of the azetidine ring, ether linkage, and pentan-2-yl group. This unique structure may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-4-5-8(2)13-11(14)9(3)15-10-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
ANEFTIVMLSKFPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC(=O)C(C)OC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


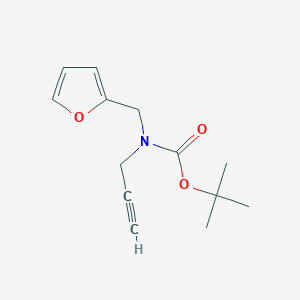
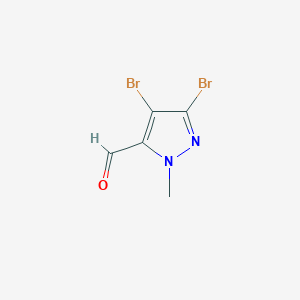
aminehydrochloride](/img/structure/B13506476.png)
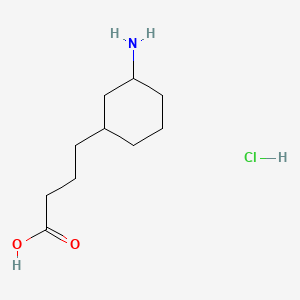
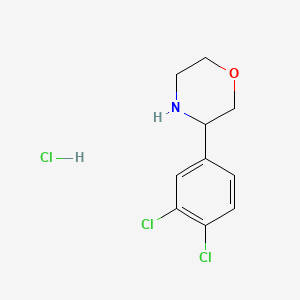
![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
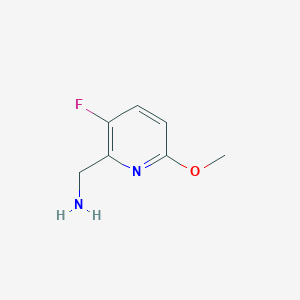
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
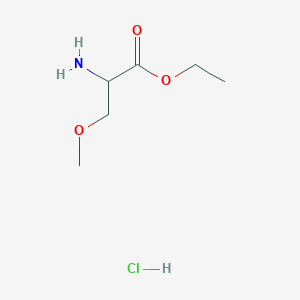
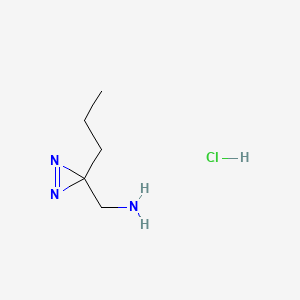
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
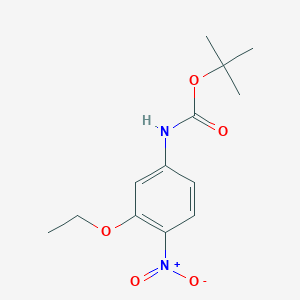
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

